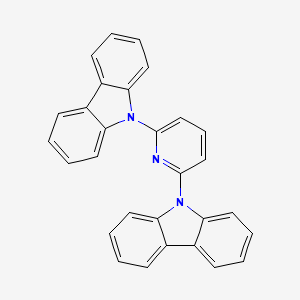

2,6-di(9H-carbazol-9-yl)pyridine

Description

BenchChem offers high-quality 2,6-di(9H-carbazol-9-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-di(9H-carbazol-9-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(6-carbazol-9-ylpyridin-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQGKGMUSQKHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-di(9H-carbazol-9-yl)pyridine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-di(9H-carbazol-9-yl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-di(9H-carbazol-9-yl)pyridine (2,6-DCPy), a prominent bipolar host material in organic electronics. The document details a robust, one-step synthesis protocol, outlines a systematic characterization workflow, and discusses the key photophysical and electrochemical properties that make this molecule a critical component in advanced applications such as Organic Light-Emitting Diodes (OLEDs). This guide is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic electronic devices.

Introduction: The Significance of 2,6-di(9H-carbazol-9-yl)pyridine

2,6-di(9H-carbazol-9-yl)pyridine, often abbreviated as 2,6-DCPy or PYD-2Cz, is a high-performance organic semiconductor that has garnered significant attention in the field of materials science. Its molecular architecture features a central electron-deficient pyridine ring flanked by two electron-rich carbazole moieties. This distinct donor-acceptor-donor (D-A-D) structure is the cornerstone of its utility, facilitating balanced charge injection and transport, which is a critical requirement for efficient organic electronic devices.[1][2]

The carbazole units provide excellent hole-transporting capabilities and high triplet energy, while the pyridine core imparts electron-accepting and transporting properties.[1] This combination results in a bipolar host material that can efficiently support both electron and hole transport, leading to improved device efficiency, stability, and color purity in OLEDs.[1] The high triplet energy of 2,6-DCPy also makes it an ideal host for phosphorescent emitters, enabling the fabrication of highly efficient electrophosphorescent devices.[1] Beyond OLEDs, its unique electrochemical behavior has led to its exploration in the development of electrochromic polymers and other advanced functional materials.[3]

Synthesis of 2,6-di(9H-carbazol-9-yl)pyridine

The synthesis of 2,6-DCPy is most commonly achieved through a direct, one-step nucleophilic aromatic substitution reaction. This method is favored for its efficiency and high yields.

Underlying Principle: Nucleophilic Aromatic Substitution

The synthetic strategy hinges on the reaction between carbazole and a di-halogenated pyridine, typically 2,6-difluoropyridine. The electron-withdrawing nature of the pyridine ring and the fluorine substituents makes the 2 and 6 positions highly susceptible to nucleophilic attack. Carbazole, after deprotonation by a suitable base, acts as the nucleophile, displacing the fluoride ions to form the desired C-N bonds. The choice of a strong base and an aprotic polar solvent is crucial to facilitate the deprotonation of carbazole and to ensure the reaction proceeds at a practical rate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis of 2,6-DCPy.

Materials and Reagents:

-

Carbazole (C₁₂H₉N)

-

2,6-Difluoropyridine (C₅H₃F₂N)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine carbazole (2.2 equivalents), 2,6-difluoropyridine (1.0 equivalent), and anhydrous potassium carbonate (6.0 equivalents).[4]

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume should be sufficient to create a stirrable slurry.[4]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen, which can cause unwanted side reactions at high temperatures.

-

Reaction Conditions: Heat the reaction mixture to 150 °C with vigorous stirring.[4] Maintain these conditions for 12 hours under a continuous inert atmosphere.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing distilled water. This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with distilled water and then with a small amount of cold methanol to remove residual DMSO and unreacted starting materials.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel to yield a high-purity white solid. A reported yield for this procedure is 95%.[4]

Alternative Synthetic Routes: Cross-Coupling Strategies

While direct substitution is highly effective, C-N bond formation can also be achieved via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[5][6]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine (carbazole) with an aryl halide (e.g., 2,6-dibromopyridine).[5] This method is known for its broad substrate scope and functional group tolerance.[7] The reaction typically employs a palladium precatalyst, a phosphine ligand, and a base.[8]

-

Ullmann Condensation: A copper-catalyzed reaction that can also form C-N bonds between carbazole and an aryl halide.[6] Traditional Ullmann conditions are often harsh, but modern ligand-accelerated protocols have made this a more viable option.[9]

These methods provide alternative pathways that can be advantageous depending on the availability of starting materials and the desired scale of the synthesis.

Synthesis Pathway Visualization

Caption: Systematic workflow for the characterization of 2,6-DCPy.

Key Properties and Applications

The unique D-A-D architecture of 2,6-DCPy gives rise to a set of properties that are highly desirable for applications in organic electronics.

Photophysical Properties

-

Bipolar Charge Transport: The carbazole donor and pyridine acceptor moieties enable efficient transport of both holes and electrons, making it an excellent bipolar host material. [1]* High Triplet Energy: 2,6-DCPy possesses a high triplet energy level, which is essential for hosting phosphorescent guest emitters (dopants) in OLEDs without quenching their emission. This allows for the fabrication of highly efficient green and blue phosphorescent OLEDs. [1]* Thermal Stability: Carbazole-based molecules are known for their high thermal stability, a critical factor for the operational lifetime and reliability of electronic devices.

Electrochemical Properties

The electrochemical properties of 2,6-DCPy are central to its function in electronic devices. The polymer derived from 2,6-DCPy, poly(2,6-di(9H-carbazol-9-yl)pyridine) (PDiCP), exhibits reversible redox behavior. This property is exploited in electrochromic devices, where the material changes color upon the application of an electrical potential. [3]For instance, PDiCP-based copolymers can switch between various colors, such as light silverish-yellow in the neutral state to greyish-blue in the oxidized state. The ability to tune the HOMO/LUMO energy levels through copolymerization further enhances its versatility. [2]

Core Applications

-

Organic Light-Emitting Diodes (OLEDs): The primary application of 2,6-DCPy is as a host material in the emissive layer of OLEDs. Its bipolar nature and high triplet energy lead to enhanced device efficiency, improved color rendering, and longer operational lifetimes. [1]* Electrochromic Devices (ECDs): The reversible redox properties of polymers based on 2,6-DCPy make them suitable for use in smart windows, displays, and other electrochromic applications. [10]* Advanced Material Synthesis: 2,6-DCPy serves as a versatile building block for the synthesis of novel organic semiconductors and functional polymers with tailored electronic and optical properties. [1]

Conclusion

2,6-di(9H-carbazol-9-yl)pyridine is a fundamentally important molecule in the advancement of organic electronics. Its straightforward and high-yield synthesis, combined with its exceptional photophysical and electrochemical properties, establishes it as a material of choice for researchers and developers in the field. This guide provides the core knowledge required for the successful synthesis and characterization of 2,6-DCPy, enabling further innovation in high-performance electronic and optoelectronic applications.

References

-

A Versatile Efficient One-step Approach for Carbazole/Pyridine Hybrid Molecules - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS. (2018). MDPI. Retrieved from [Link]

-

Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. (2025). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS. (2018). PubMed. Retrieved from [Link]

-

Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. (2019). MDPI. Retrieved from [Link]

-

2,6-Bis(9H-carbazol-9-yl)pyridine, 98%. (n.d.). J&K Scientific. Retrieved from [Link]

-

Buchwald–Hartwig amination between 9H-carbazol-2-yl trifluoromethanesulfonate and 3-aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved from [Link]

-

Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. (n.d.). ResearchGate. Retrieved from [Link]

-

Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. (2019). National Institutes of Health. Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices [mdpi.com]

- 3. Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

electrochemical behavior of 2,6-di(9H-carbazol-9-yl)pyridine

An In-Depth Technical Guide to the Electrochemical Behavior of 2,6-di(9H-carbazol-9-yl)pyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical exploration of the electrochemical characteristics of 2,6-di(9H-carbazol-9-yl)pyridine (dCzPy). Designed for researchers, materials scientists, and professionals in drug development and optoelectronics, this document delves into the fundamental principles, experimental methodologies, and practical applications derived from the unique redox properties of this molecule. We will move from its core molecular structure to the sophisticated techniques used for its characterization and its performance in advanced applications.

Introduction: The Significance of 2,6-di(9H-carbazol-9-yl)pyridine (dCzPy)

2,6-di(9H-carbazol-9-yl)pyridine (dCzPy) is a prominent organic semiconductor that has garnered significant attention for its versatile electronic and photophysical properties. Its molecular architecture is a classic example of a Donor-Acceptor-Donor (D-A-D) system.[1] This structure features two electron-donating carbazole moieties flanking a central electron-withdrawing pyridine ring.[2] This arrangement is not accidental; it is strategically designed to modulate the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The inherent electronic properties of dCzPy make it a highly valuable material in the field of organic electronics. Carbazole derivatives are celebrated for their excellent hole-transporting capabilities, high photochemical stability, and high charge carrier mobility.[3] These characteristics are essential for the performance of devices such as Organic Light-Emitting Diodes (OLEDs), where dCzPy and its polymers can serve as host materials or emitters.[4][5][6] Furthermore, the ability of dCzPy to undergo reversible redox reactions, accompanied by distinct changes in its optical properties, makes it a prime candidate for electrochromic devices (ECDs), which can alter their color upon the application of a voltage.[2][7]

This guide offers an in-depth analysis of the electrochemical behavior that underpins these applications, providing both the theoretical framework and practical, field-proven protocols for its characterization.

Molecular Architecture and Electronic Landscape

The electrochemical behavior of dCzPy is a direct consequence of its molecular structure. The nitrogen atom in the carbazole units possesses a lone pair of electrons, making these groups effective electron donors. Conversely, the nitrogen atom in the pyridine ring imparts an electron-deficient character, making the core an electron acceptor.

This D-A-D configuration effectively narrows the energy gap between the HOMO and LUMO levels.[1] The HOMO is predominantly localized on the electron-rich carbazole units, while the LUMO is centered on the electron-deficient pyridine core. By chemically modifying either the donor or acceptor components, the energy levels can be precisely tuned, a feature that is highly desirable for tailoring materials to specific applications.[8][9] For instance, arylation at the 9-position of carbazole is known to lower the HOMO level, which is advantageous for creating materials with a wide range of band gaps.[9]

Diagram: Molecular Structure of dCzPy

Caption: Molecular structure of 2,6-di(9H-carbazol-9-yl)pyridine (dCzPy).

Core Methodology: Electrochemical Characterization

To probe the redox behavior of dCzPy, cyclic voltammetry (CV) is the cornerstone technique.[10] It provides critical information about the oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of the resulting species. When coupled with spectroscopy (spectroelectrochemistry), it allows for the direct correlation of electronic and optical properties.

Cyclic Voltammetry (CV) Protocol

The primary objective of this protocol is to determine the oxidation potential of the dCzPy monomer and to observe its electropolymerization into a conductive polymer film (PdCz).

A. Causality Behind Experimental Choices:

-

Three-Electrode System: A three-electrode setup is essential to accurately measure the potential of the working electrode (where the reaction of interest occurs) without being affected by the current flowing through the cell. The reference electrode provides a stable potential, while the counter electrode completes the circuit.

-

Solvent and Electrolyte: A non-aqueous solvent system, such as a mixture of acetonitrile (ACN) and dichloromethane (DCM), is used to dissolve the organic monomer and the supporting electrolyte.[2] The supporting electrolyte (e.g., LiClO₄) is crucial as it provides conductivity to the solution and minimizes the iR drop (potential drop due to solution resistance).

-

Inert Atmosphere: Oxygen and water are electroactive and can interfere with the measurements. Therefore, purging the solution with an inert gas like nitrogen or argon is a mandatory step to ensure the observed redox events are solely from the target analyte.[3]

B. Self-Validating Protocol:

-

Preparation of the Electrochemical Cell:

-

Assemble a standard three-electrode cell. Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Ag/AgNO₃ electrode as the reference electrode.[2][7]

-

Thoroughly clean all electrodes before use to ensure a reproducible surface.

-

-

Solution Preparation:

-

Prepare a solution of the dCzPy monomer (typically 2-4 mM) in a 1:1 (v/v) mixture of ACN/DCM.[2][7]

-

Add a supporting electrolyte, such as 0.2 M LiClO₄, to the solution.

-

Purge the solution with dry nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the potential window. For dCzPy electropolymerization, a range from 0.0 V to 1.5 V (vs. Ag/AgCl) is typically effective.[2]

-

Set the scan rate to 100 mV/s.[2]

-

Initiate the scan, starting from the open-circuit potential and sweeping towards more positive potentials.

-

Record multiple consecutive cycles. An increase in the current density of the redox peaks with each cycle indicates the successful deposition and growth of a polymer film on the working electrode.[7]

-

-

Data Analysis and Validation:

-

Identify the onset oxidation potential (E_onset) from the first scan, which corresponds to the energy required to remove an electron from the HOMO.

-

The HOMO energy level can be estimated from the onset oxidation potential using the ferrocene/ferrocenium (Fc/Fc⁺) couple as an external standard.[10]

-

Observe the appearance of new redox peaks in subsequent scans, which are characteristic of the newly formed polymer (PdCz).

-

To validate the process, run a control experiment with only the solvent and electrolyte to ensure no interfering redox peaks are present.

-

Diagram: Cyclic Voltammetry Workflow

Caption: Workflow for the electrochemical analysis of dCzPy using cyclic voltammetry.

Spectroelectrochemistry Protocol

This technique is employed to study the changes in the optical absorption spectrum of the dCzPy film as a function of the applied potential, revealing its electrochromic properties.

A. Causality Behind Experimental Choices:

-

Optically Transparent Electrode: An ITO-coated glass electrode is used as the working electrode because it is both electrically conductive and transparent in the visible light spectrum, allowing for simultaneous electrochemical control and spectroscopic measurement.

-

In-Situ Measurement: The experiment is conducted inside a spectrophotometer using a specialized cuvette cell. This allows for real-time monitoring of spectral changes as the potential is stepped, providing a direct link between the material's redox state and its color.

B. Self-Validating Protocol:

-

Film Preparation:

-

First, deposit a thin film of the polymer (PdCz) onto an ITO electrode using the electropolymerization protocol described in section 3.1.

-

After deposition, rinse the polymer-coated electrode gently with the pure solvent (ACN/DCM) to remove any unreacted monomer.

-

-

Experimental Setup:

-

Place the PdCz-coated ITO electrode, along with the reference and counter electrodes, into a 1-cm path length quartz cuvette.

-

Fill the cuvette with a monomer-free electrolyte solution (e.g., 0.2 M LiClO₄ in ACN/DCM).

-

Place the entire cell assembly into the sample holder of a UV-Vis spectrophotometer.

-

Connect the electrodes to a potentiostat.

-

-

Measurement:

-

Record the absorption spectrum of the film at its neutral (reduced) state, typically at 0.0 V. This is the baseline "bleached" state.

-

Apply a series of stepped potentials (e.g., increasing in 0.1 V increments) to gradually oxidize the film.

-

At each potential step, allow the system to reach equilibrium (when the current becomes stable) and then record the full UV-Vis absorption spectrum.[7]

-

-

Data Analysis and Validation:

-

Plot the spectra at different potentials to observe the appearance and disappearance of absorption bands.

-

The decay of the π-π* transition band and the growth of new, lower-energy bands are indicative of the formation of charge carriers (polarons and bipolarons) in the polymer backbone.

-

Correlate the observed spectra with the visual color of the film at each potential to characterize its electrochromic behavior. The PdCz homopolymer, for example, transitions from light gray in its neutral state to iron grey and dark gray as it is oxidized.[1][7]

-

To validate stability, cycle the potential between the fully reduced and fully oxidized states multiple times and monitor the changes in the spectra. A stable material will show minimal degradation in its optical contrast over many cycles.

-

Redox Behavior and Spectroelectrochemical Properties

The electropolymerization of dCzPy typically begins with an irreversible oxidation of the monomer. As the potential is scanned repeatedly, a polymer film, designated as PdCz, deposits on the electrode. This film is electroactive and displays its own set of reversible redox waves.

The homopolymer of dCzPy (PdCz) exhibits two oxidation peaks at approximately 0.87 V and 1.30 V.[7] These correspond to the sequential removal of electrons from the polymer backbone, leading to the formation of polarons and then bipolarons. These charged species are responsible for the material's conductivity and its change in color.

Spectroelectrochemical analysis reveals the electronic transitions associated with these redox states.

-

Neutral State (0.0 V): The film is typically light gray and shows a primary absorption band corresponding to the π-π* transition of the conjugated backbone.[1][7]

-

Partially Oxidized State (~0.9 V): As the film is oxidized, the intensity of the π-π* transition peak decreases, and new absorption bands appear at lower energies (longer wavelengths). These are attributed to the formation of polarons. The color changes to iron grey.[1][7]

-

Fully Oxidized State (~1.2 V): At higher potentials, the polaron bands may evolve into bipolaron bands, resulting in further changes in the absorption spectrum and a transition to a dark gray color.[1][7]

These distinct and reversible color changes upon electrochemical doping are the foundation of dCzPy's application in electrochromic devices.

Table 1: Summary of Electrochemical and Electrochromic Data for PdCz

| Property | Value | Significance | Reference |

| Monomer Oxidation Onset | ~1.0 V (vs. Ag/AgCl) | Potential required to initiate electropolymerization. | [11] |

| Polymer Oxidation Peaks | ~0.87 V, ~1.30 V (vs. Ag/AgCl) | Potentials for polaron and bipolaron formation in the polymer film. | [7] |

| HOMO Energy Level | -5.1 eV to -5.5 eV (typical for carbazoles) | Determines hole-injection efficiency and redox potential. | [3][12] |

| Neutral State Color | Light Gray | The "off" or bleached state in an electrochromic device. | [1][7] |

| Oxidized State Colors | Iron Grey to Dark Gray | The "on" or colored states in an electrochromic device. | [1][7] |

| Optical Contrast (ΔT%) | 57.0% | Measures the difference in transmittance between colored and bleached states. | [1][7] |

| Coloration Efficiency (η) | 528.8 cm²/C | A figure of merit for ECDs, relating optical change to injected charge. | [1][7] |

*Note: Optical contrast and coloration efficiency values are for a high-performing copolymer of dCz with 3,6-di(2-thienyl)carbazole, demonstrating the tunability of the system.[1][7]

Conclusion and Future Outlook

The is rich and versatile, defined by its unique Donor-Acceptor-Donor architecture. Standard electrochemical techniques, particularly cyclic voltammetry and spectroelectrochemistry, provide a robust framework for characterizing its redox properties, observing its electropolymerization, and quantifying its electrochromic performance. The ability to form stable, electroactive polymer films with distinct, reversible color changes makes PdCz and its copolymers highly promising materials for next-generation electrochromic windows, displays, and sensors.[2][13] Furthermore, the tunable HOMO/LUMO energy levels, a direct result of its molecular design, solidify the role of the dCzPy scaffold in the development of efficient host and emissive materials for organic light-emitting diodes.[14] Continued research focusing on copolymerization and molecular functionalization will undoubtedly unlock even greater potential for this remarkable class of materials.[2]

References

-

Wu, T-Y., et al. (2018). Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS. Polymers (Basel), 10(6), 604. Available from: [Link]

-

PubMed. (2018). Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS. Polymers (Basel), 10(6), 604. Available from: [Link]

-

ResearchGate. (2012). Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. Available from: [Link]

-

Liao, J-W., et al. (2019). Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. Polymers (Basel), 11(4), 701. Available from: [Link]

-

Powers, I. G., & Uy, J. C. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. The Journal of Organic Chemistry. Available from: [Link]

-

Semantic Scholar. (2019). Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl). Available from: [Link]

-

Tavgeniene, D. (2017). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. KTU ePubl. Available from: [Link]

-

Misevicius, P., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 24(16), 2969. Available from: [Link]

-

Li, M., et al. (2019). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 24(19), 3568. Available from: [Link]

-

Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. Available from: [Link]

-

Asiri, A. M., et al. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 7, 3136-3147. Available from: [Link]

-

ResearchGate. (n.d.). HOMO/LUMO energy levels of the carbazole (13; R = CH(C 7 H 15 ) 2 ) and... Available from: [Link]

-

ResearchGate. (2018). Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS. Available from: [Link]

-

International Journal of Electrochemical Science. (2012). Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. Available from: [Link]

-

ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... Available from: [Link]

-

Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 59-66. Available from: [Link]

-

Wan, X. J., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. Available from: [Link]

-

ResearchGate. (n.d.). HOMO-LUMO energy levels of compounds 10-12 calculated from CV data... Available from: [Link]

-

ResearchGate. (n.d.). The calculated HOMO and LUMO energy levels of sixmembered aryl cycles... Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. iieta.org [iieta.org]

- 4. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]

- 5. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. electrochemsci.org [electrochemsci.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-di(9H-carbazol-9-yl)pyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Advanced Material Science

2,6-di(9H-carbazol-9-yl)pyridine (PYD-2Cz) is a prominent molecule in the field of organic electronics, valued for its charge-transporting properties and its application as a host material in high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs) and electrochromic devices.[1][2] The performance of these devices is intrinsically linked to the quality of the thin films deposited, which in turn is highly dependent on the solubility of the material in the solvents used for processing. A comprehensive understanding of the solubility of PYD-2Cz is therefore not merely an academic exercise but a fundamental prerequisite for process optimization, device fabrication, and the development of next-generation organic electronics.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the solubility of 2,6-di(9H-carbazol-9-yl)pyridine. In the absence of extensive published quantitative data, this guide focuses on the foundational principles governing its solubility, inferred solubility characteristics from synthetic and application-based literature, and a robust experimental protocol for its determination.

Molecular Structure and its Implications for Solubility

To understand the solubility of 2,6-di(9H-carbazol-9-yl)pyridine, we must first consider its molecular architecture. The molecule consists of a central pyridine ring, which is an electron-accepting core, flanked by two electron-donating carbazole moieties.[1][2] This donor-acceptor-donor (D-A-D) structure, combined with the large, rigid, and aromatic nature of the carbazole groups, dictates its interactions with solvent molecules.

The key factors influencing its solubility are:

-

Polarity : The pyridine core introduces a degree of polarity due to the nitrogen heteroatom. However, the large, nonpolar surface area of the two carbazole wings dominates the molecule's overall character, making it largely nonpolar. The principle of "like dissolves like" suggests that PYD-2Cz will be more soluble in nonpolar or moderately polar organic solvents.[3][4][5]

-

Molecular Size and Shape : The large and rigid structure of PYD-2Cz means that significant energy is required to overcome the intermolecular forces in its solid, crystalline state.[3][4] Solvents with a complementary shape and the ability to effectively solvate the large surface area will be more effective.

-

Intermolecular Forces : The primary intermolecular interactions at play will be van der Waals forces and π-π stacking interactions between the aromatic rings. Effective solvents will be those that can disrupt these interactions and form favorable interactions with the solute.

Inferred Solubility from Synthetic and Application Literature

While specific quantitative solubility data is scarce, an analysis of the solvents used in the synthesis, purification, and device fabrication of PYD-2Cz and its derivatives provides valuable qualitative insights.

| Solvent Class | Specific Solvents Mentioned in Literature | Implication |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Often used for synthesis and purification, suggesting good solubility.[6] |

| Aromatic Hydrocarbons | Toluene | Mentioned as a solvent for a related compound, indicating probable solubility.[6] |

| Ethers | Tetrahydrofuran (THF) | Used in synthetic procedures, implying at least moderate solubility. |

| Amides | Dimethylformamide (DMF) | Employed in reaction mixtures, suggesting it can dissolve the reactants. |

| Mixed Solvent Systems | Dichloromethane/Petroleum Ether, Chloroform/Petroleum Ether/Acetone | Frequently used for purification via column chromatography, where solubility differences are exploited. |

Based on this information, it can be inferred that 2,6-di(9H-carbazol-9-yl)pyridine exhibits good solubility in chlorinated and aromatic solvents, and moderate solubility in polar aprotic solvents like THF and DMF. It is expected to have poor solubility in highly polar protic solvents like water and alcohols, and in nonpolar aliphatic solvents like hexane.

Experimental Protocol for Determining Solubility

The following is a detailed, self-validating protocol for the quantitative determination of the solubility of 2,6-di(9H-carbazol-9-yl)pyridine in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Step 1: Preparation of a Saturated Solution

-

Weighing the Solute : Accurately weigh an excess amount of 2,6-di(9H-carbazol-9-yl)pyridine (e.g., 100 mg) into a clean, dry vial with a screw cap. The exact mass should be recorded. An excess is crucial to ensure that a saturated solution is achieved.

-

Adding the Solvent : Add a precise volume of the chosen organic solvent (e.g., 5.0 mL) to the vial.

-

Equilibration : Seal the vial tightly. Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously using a magnetic stirrer for a prolonged period (a minimum of 24 hours is recommended) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

Step 2: Separation of the Saturated Solution from Undissolved Solid

-

Cessation of Stirring : Turn off the stirrer and allow the undissolved solid to settle at the bottom of the vial for at least one hour, while maintaining the constant temperature.

-

Filtration : Carefully draw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is essential to use a syringe filter (e.g., a 0.2 µm PTFE filter) attached to the pipette tip.

Step 3: Quantification of the Dissolved Solute

-

Gravimetric Analysis :

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, clean, and dry vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of the solute (Melting Point of PYD-2Cz is ~202 °C).[7]

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial mass of the vial from the final mass.

-

-

Spectroscopic Analysis (UV-Vis Spectroscopy) :

-

Prepare a series of standard solutions of 2,6-di(9H-carbazol-9-yl)pyridine of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Create a calibration curve by plotting absorbance versus concentration.

-

Take a small, known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring its absorbance into the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Step 4: Calculation of Solubility

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

From Gravimetric Analysis :

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

-

-

From Spectroscopic Analysis :

-

Solubility (mol/L) = Concentration from calibration curve (mol/L) × Dilution factor

-

This entire procedure should be repeated at different temperatures to understand the temperature dependence of the solubility.

Caption: Experimental Workflow for Solubility Determination

Theoretical Discussion: Factors Governing Solubility

A deeper understanding of the interplay between solute and solvent is crucial for predicting solubility and selecting appropriate solvents for various applications.

The "Like Dissolves Like" Principle

This principle is the cornerstone of solubility prediction.[3][5] As discussed, 2,6-di(9H-carbazol-9-yl)pyridine is a predominantly nonpolar molecule. Therefore, it will dissolve best in solvents with a similar low to moderate polarity.

-

Good Solvents (Nonpolar to Moderately Polar) : Solvents like toluene, chloroform, and dichloromethane are effective because their polarity is low enough to favorably interact with the large carbazole portions of the molecule, and they can engage in van der Waals and dipole-dipole interactions.

-

Poor Solvents (Highly Polar or Very Nonpolar) :

-

Highly polar solvents like water or ethanol cannot effectively solvate the large nonpolar regions of PYD-2Cz. The strong hydrogen bonding network of these solvents would be disrupted without a compensating energetic gain.

-

Very nonpolar aliphatic solvents like hexane may be less effective than aromatic solvents like toluene because they lack the ability to participate in favorable π-π interactions with the aromatic rings of PYD-2Cz.

-

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[3][4][5] This is because the dissolution process is typically endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions. Increasing the temperature provides this energy, favoring the dissolution process. For PYD-2Cz, it is expected that its solubility in most organic solvents will increase as the temperature is raised. This can be a useful tool for preparing more concentrated solutions for crystallization or film deposition.

Caption: Solute-Solvent Interactions

Conclusion and Future Outlook

Understanding the solubility of 2,6-di(9H-carbazol-9-yl)pyridine is paramount for its successful application in organic electronics. While quantitative data in the public domain is limited, a clear qualitative picture emerges from its use in synthesis and device fabrication. This guide provides a strong theoretical framework and a robust, detailed experimental protocol to empower researchers to generate high-quality, reproducible solubility data. Such data is essential for rational solvent selection, process control in thin-film deposition, and ultimately, the fabrication of more efficient and stable organic electronic devices. It is anticipated that as the applications of this and related materials expand, a more comprehensive and publicly available database of their physicochemical properties, including solubility, will be developed.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (n.d.). Factors affecting solubility.

- MDPI. (2019, April 16). Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices.

- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.

- Semantic Scholar. (2019, April 16). Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl.

- Scilit. (n.d.). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents.

- PubMed Central. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.

- MDPI. (n.d.). Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS.

- J&K Scientific. (n.d.). 2,6-Bis(9H-carbazol-9-yl)pyridine, 98% | 168127-49-9.

- Sigma-Aldrich. (n.d.). 2,6-Bis(9H-carbazol-9-yl)pyridine.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Lab Pro. (n.d.). 2,6-Bis(9H-carbazol-9-yl)pyridine, 1G - B4961-1G.

- TCI Chemicals. (n.d.). 2,6-Bis(9H-carbazol-9-yl)pyridine 168127-49-9.

- PubMed Central. (n.d.). Carbazolyl Electron Donor and Pyridinyl Electron Acceptor Containing Derivatives as Potential Host Materials for Green Organic Light-Emitting Diodes.

- ResearchGate. (2025, October 16). Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS.

Sources

- 1. Electrochromic Devices Based on Poly(2,6-di(9H-carbazol-9-yl)pyridine)-Type Polymer Films and PEDOT-PSS [mdpi.com]

- 2. Carbazolyl Electron Donor and Pyridinyl Electron Acceptor Containing Derivatives as Potential Host Materials for Green Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS#: 1013405-24-7 [m.chemicalbook.com]

- 7. labproinc.com [labproinc.com]

An In-Depth Technical Guide to 2,6-di(9H-carbazol-9-yl)pyridine: Synthesis, Properties, and Advanced Applications

To the esteemed community of researchers, scientists, and drug development professionals,

This guide provides a comprehensive overview of 2,6-di(9H-carbazol-9-yl)pyridine, a molecule of significant interest in the field of organic electronics. While a detailed analysis of its single-crystal structure is not publicly available in the searched scientific literature at this time, this document synthesizes the existing knowledge on its synthesis, photophysical and electrochemical properties, and its critical role in the development of advanced materials.

Introduction: The Significance of a Donor-Acceptor-Donor Architecture

2,6-di(9H-carbazol-9-yl)pyridine, often abbreviated as PYD-2Cz, is a prominent example of a molecule with a donor-acceptor-donor (D-A-D) architecture.[1][2] In this structure, two electron-donating carbazole moieties are attached to the 2 and 6 positions of a central electron-accepting pyridine ring.[2][3] This strategic arrangement of electron-rich and electron-deficient units imparts unique electronic and photophysical properties to the molecule, making it a highly sought-after component in the design of functional organic materials.[1]

The core value of PYD-2Cz lies in its bipolar nature, meaning it can facilitate the transport of both electrons and holes.[1] This characteristic is crucial for its application as a host material in organic light-emitting diodes (OLEDs), where it contributes to improved device efficiency and performance.[1]

Synthesis and Molecular Characteristics

The synthesis of 2,6-di(9H-carbazol-9-yl)pyridine typically involves a cross-coupling reaction. A common synthetic route is the reaction of 2,6-dibromopyridine with carbazole. This type of reaction is a staple in organic synthesis for the formation of carbon-nitrogen bonds, essential for constructing complex aromatic systems.

Molecular Formula: C₂₉H₁₉N₃[4] Molecular Weight: 409.48 g/mol [4] Appearance: Off-white powder or crystals[1] Melting Point: 202 °C[1]

Below is a representative workflow for the synthesis of 2,6-di(9H-carbazol-9-yl)pyridine.

Caption: A generalized workflow for the synthesis of 2,6-di(9H-carbazol-9-yl)pyridine.

Physicochemical Properties

The unique electronic structure of 2,6-di(9H-carbazol-9-yl)pyridine gives rise to distinct photophysical and electrochemical properties that are central to its functionality.

Photophysical Properties

PYD-2Cz exhibits characteristic absorption and emission spectra. Its absorption maxima are observed at approximately 241 nm and 290 nm in dichloromethane.[1] When excited, it shows fluorescence with an emission maximum at around 373 nm in tetrahydrofuran.[1] A key attribute of PYD-2Cz is its high triplet energy (T₁ = 2.93 eV), which makes it an excellent host material for phosphorescent emitters, particularly for blue OLEDs.[1]

Electrochemical Properties

The donor-acceptor nature of PYD-2Cz influences its electrochemical behavior. The carbazole units facilitate the formation of radical cations upon oxidation.[2] The reported HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are approximately 5.7 eV and 2.2 eV, respectively.[1] This wide band-gap is a desirable feature for a host material in OLEDs, as it ensures efficient energy transfer to the guest emitter.

| Property | Value | Solvent/Method | Reference |

| Absorption (λmax) | 241 nm, 290 nm | Dichloromethane | [1] |

| Fluorescence (λem) | 373 nm | Tetrahydrofuran | [1] |

| Triplet Energy (T₁) | 2.93 eV | - | [1] |

| HOMO Level | 5.7 eV | - | [1] |

| LUMO Level | 2.2 eV | - | [1] |

The Quest for the Crystal Structure: An Unresolved Chapter

A thorough investigation of the scientific literature did not yield a publication detailing the single-crystal X-ray diffraction data for 2,6-di(9H-carbazol-9-yl)pyridine. While the crystal structures of numerous related carbazole-pyridine derivatives have been reported, providing insights into the potential intermolecular interactions and packing motifs, the specific crystallographic parameters for PYD-2Cz remain elusive in the public domain.[5][6][7]

The determination of the single-crystal structure would be invaluable for the scientific community. It would provide precise information on:

-

Molecular Conformation: The dihedral angles between the pyridine and carbazole rings.

-

Intermolecular Interactions: The presence of π-π stacking, C-H···π, or other non-covalent interactions that govern the solid-state packing.

-

Crystal Packing: How the molecules arrange themselves in the crystal lattice, which can influence charge transport properties.

This information would enable a deeper understanding of the structure-property relationships and facilitate the rational design of new materials with tailored properties for advanced applications. The visualization below illustrates the key components of the molecule, which would be foundational to interpreting its crystal structure.

Caption: Key functional units within the 2,6-di(9H-carbazol-9-yl)pyridine molecule.

Applications in Organic Electronics and Beyond

The primary application of 2,6-di(9H-carbazol-9-yl)pyridine is as a host material in phosphorescent organic light-emitting diodes (PhOLEDs).[1] Its wide band-gap and high triplet energy allow for efficient energy transfer to phosphorescent guest emitters, leading to high quantum efficiencies.[1] Its bipolar charge transport characteristics help to balance the flow of electrons and holes within the emissive layer, further enhancing device performance.[1]

Beyond OLEDs, the 2,6-di(9H-carbazol-9-yl)pyridine unit has been incorporated into polymers for applications in electrochromic devices.[2] The redox activity of the carbazole units allows for changes in the polymer's optical properties upon the application of an electrical potential.[2]

Future Outlook and a Call for Crystallographic Data

2,6-di(9H-carbazol-9-yl)pyridine remains a molecule of high importance in materials science. While its synthesis and application are well-documented, the absence of a publicly available crystal structure represents a significant knowledge gap. The elucidation of its solid-state structure would undoubtedly catalyze further research into its fundamental properties and pave the way for the design of next-generation organic electronic materials. We encourage researchers in the field who may have access to this data to consider its publication, which would be a valuable contribution to the scientific community.

References

Sources

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-di(9H-carbazol-9-yl)pyridine | C29H19N3 | CID 23062165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 9-butyl-6-[2-(pyridin-4-yl)ethenyl]carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

theoretical studies of 2,6-di(9H-carbazol-9-yl)pyridine HOMO LUMO levels

An In-Depth Technical Guide to the Theoretical Investigation of Frontier Molecular Orbitals in 2,6-di(9H-carbazol-9-yl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the theoretical methodologies used to determine and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,6-di(9H-carbazol-9-yl)pyridine (2,6-dCzPy). This molecule, featuring a Donor-Acceptor-Donor (D-A-D) architecture, is of significant interest for applications in organic electronics. We will delve into the quantum chemical principles, detail a robust computational workflow using Density Functional Theory (DFT), and discuss the critical correlation between theoretical predictions and experimental validations. This guide is intended for researchers and scientists in materials science and computational chemistry, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of 2,6-di(9H-carbazol-9-yl)pyridine

2,6-di(9H-carbazol-9-yl)pyridine is a prominent molecule in the field of organic electronics, particularly for its role in Organic Light-Emitting Diodes (OLEDs).[1] Its molecular structure is characterized by a central electron-deficient pyridine ring (the acceptor, A) flanked by two electron-rich 9H-carbazole units (the donor, D), creating a D-A-D configuration.[2] This specific arrangement is highly effective for tuning the molecule's electronic properties and narrowing its energy band gap.[2]

The carbazole moieties are excellent hole-transporting groups, while the pyridine core provides electron-accepting capabilities. This intrinsic charge separation and transport potential makes 2,6-dCzPy and its derivatives highly suitable as host materials for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs, and as active components in electrochromic devices.[2][3] Understanding the energy levels of its frontier molecular orbitals (FMOs)—the HOMO and LUMO—is paramount, as these levels govern the charge injection, transport, and recombination processes that dictate device efficiency and stability.[4][5]

Foundational Concepts: Frontier Molecular Orbital Theory

The electronic and optical properties of an organic molecule are primarily dictated by its FMOs. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can accept electrons.

-

HOMO Level : Correlates to the ionization potential (the energy required to remove an electron). A higher HOMO energy level (less negative) indicates a greater ease of oxidation (hole injection).

-

LUMO Level : Relates to the electron affinity (the energy released when an electron is added). A lower LUMO energy level (more negative) signifies a greater ease of reduction (electron injection).

-

HOMO-LUMO Energy Gap (Eg) : This is the energy difference between the HOMO and LUMO levels. It is a critical parameter that determines the molecule's electronic absorption and emission properties, as well as its kinetic stability.[6] A smaller gap generally leads to absorption of longer wavelength light.

For D-A-D molecules like 2,6-dCzPy, the FMOs are typically spatially separated. The HOMO electron density is expected to be localized on the electron-donating carbazole units, while the LUMO density resides on the electron-accepting pyridine core. This spatial separation is a key factor in the design of materials for applications like TADF.[7]

Computational Methodology: A Self-Validating Protocol

Density Functional Theory (DFT) is the most widely used and reliable quantum chemical method for investigating the geometric and electronic properties of organic molecules.[4][8] It offers an excellent balance of computational accuracy and efficiency.

Step-by-Step Computational Workflow

A rigorous theoretical study follows a self-validating workflow to ensure the reliability of the results.

Step 1: Ground-State Geometry Optimization The first and most critical step is to find the molecule's most stable three-dimensional conformation (its ground-state geometry). This is achieved by minimizing the molecule's energy.

-

Methodology : The optimization is typically performed using a DFT functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its robust performance with organic molecules.[8][9]

-

Basis Set : A basis set such as 6-31G(d) or the more extensive 6-311++G(d,p) is chosen to describe the atomic orbitals. The choice represents a trade-off between desired accuracy and available computational resources.[8][10]

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory.

-

Causality : This step is essential to confirm that the optimized structure is a true energy minimum on the potential energy surface. The absence of any imaginary (negative) frequencies confirms a stable structure.[8] If imaginary frequencies are found, it indicates a saddle point, and the geometry must be re-optimized.

Step 3: Frontier Molecular Orbital Analysis Once a stable geometry is confirmed, the energies of the HOMO and LUMO are extracted from the DFT calculation output.

-

Insight : Beyond just the energy values, it is crucial to visualize the spatial distribution of the HOMO and LUMO electron densities. This visualization confirms the expected D-A-D behavior, with the HOMO localized on the carbazoles and the LUMO on the pyridine ring.

Step 4: Excited-State Calculations (Optional but Recommended) To correlate theoretical data with experimental UV-Vis absorption spectra, excited-state calculations are performed using Time-Dependent DFT (TD-DFT).[4]

-

Methodology : Using the optimized ground-state geometry, TD-DFT calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensity of spectral bands.[9]

Visualization of the Computational Workflow

Caption: A standard workflow for the theoretical calculation of HOMO-LUMO levels.

Theoretical Data and Interpretation

The electronic properties of 2,6-dCzPy are defined by the energies and spatial distributions of its FMOs. Theoretical calculations provide quantitative values that are essential for predicting material behavior.

| Property | Typical Calculated Value (eV) | Significance in Device Physics |

| HOMO Energy | -5.70 to -6.00 | Governs hole injection from the anode/hole-transport layer.[11] |

| LUMO Energy | -1.80 to -2.20 | Governs electron injection from the cathode/electron-transport layer.[12] |

| Energy Gap (Eg) | 3.70 to 4.00 | Determines the energy of the first excited state and influences the material's optical properties (absorption/emission color). |

Note: These values are representative for carbazole-pyridine systems and can vary based on the specific DFT functional and basis set used.[4][11][13]

Visualization of Frontier Orbitals

A key insight from DFT is the visualization of the electron density distribution. For 2,6-dCzPy, the results consistently show:

-

HOMO : The electron density is delocalized across both carbazole moieties, with minimal contribution from the central pyridine ring. This confirms the carbazoles' role as the primary electron-donating units.

-

LUMO : The electron density is predominantly localized on the pyridine ring, validating its function as the electron-accepting core.

Caption: The synergistic relationship between theoretical and experimental workflows.

Conclusion

The theoretical investigation of the HOMO and LUMO levels of 2,6-di(9H-carbazol-9-yl)pyridine is essential for the rational design of advanced organic electronic materials. Through a robust computational workflow grounded in Density Functional Theory, we can accurately predict the energy and spatial distribution of the frontier molecular orbitals. This D-A-D molecule exhibits a clear separation of its HOMO on the carbazole donors and its LUMO on the pyridine acceptor, a feature that is fundamental to its utility in OLEDs and other optoelectronic applications. By rigorously validating these theoretical predictions against experimental data from techniques like cyclic voltammetry and UV-Vis spectroscopy, researchers can gain profound insights into structure-property relationships, accelerating the development of next-generation materials.

References

-

Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). Beilstein Journal of Organic Chemistry, 19, 1873-1883. [Link]

-

Theoretical investigation on the optoelectronic properties of low-band-gap acridine and carbazole derivatives for photovoltaic devices. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 26-33. [Link]

-

HOMO/LUMO energy levels of the carbazole (13; R = CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20). ResearchGate. [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and estimated experimental values for 31-33, as well as calculated (dashed lines) HOMO/LUMO energy levels of the heteroacenes 26-33. ResearchGate. [Link]

-

Theoretical investigation on the optoelectronic properties of low-band-gap acridine and carbazole derivatives for photovoltaic devices. Journal of Chemical and Pharmaceutical Research. [Link]

-

Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]

-

Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. (2019). ACS Applied Materials & Interfaces, 11(23), 21042-21048. [Link]

-

Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. (2019). Polymers, 11(4), 698. [Link]

-

HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–D–π–A) families of molecules. ResearchGate. [Link]

-

Structural isomers of 9-(pyridin-2-yl)-9H-carbazole in combination with 9′H-9,3′:6′,9″-tercarbazole and their application to high efficiency solution processed green TADF OLEDs. ResearchGate. [Link]

-

Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. (2022). Trends in Sciences, 19(21), 6061. [Link]

-

Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. ResearchGate. [Link]

-

Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies. ResearchGate. [Link]

-

The calculated HOMO and LUMO energy levels of sixmembered aryl cycles of benzene, pyridine, pyrimidine, and triazine (Gaussian03W, B3LYP, 6-31+G(d,p)). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices [mdpi.com]

- 3. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

discovery and history of pyridine-carbazole compounds in OLEDs

An In-depth Technical Guide to the Discovery and History of Pyridine-Carbazole Compounds in Organic Light-Emitting Diodes (OLEDs)

Authored by: Gemini, Senior Application Scientist

Foreword: The Quest for Efficiency and Stability in OLEDs

The journey of Organic Light-Emitting Diodes (OLEDs) from a laboratory curiosity to a dominant display and lighting technology has been driven by relentless innovation in materials science.[1] The performance of an OLED—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic semiconductors used within its multilayered structure. At the heart of this structure lies the emissive layer (EML), where the magic of converting electricity into light occurs. The discovery and refinement of host materials, which form the matrix for light-emitting guest molecules (dopants), have been pivotal in unlocking the full potential of OLEDs.

This technical guide delves into the discovery and historical development of a particularly influential class of materials: pyridine-carbazole compounds. By strategically combining the electron-donating nature of the carbazole moiety with the electron-accepting properties of the pyridine ring, researchers have created a versatile molecular scaffold. This guide will explore the rationale behind this molecular design, trace its evolution from early phosphorescent OLEDs to advanced thermally activated delayed fluorescence (TADF) systems, and provide practical insights into the synthesis and application of these remarkable compounds.

The Genesis of a Bipolar Design: Why Pyridine and Carbazole?

The efficiency of an OLED is fundamentally dependent on maintaining a balance of charge carriers—holes and electrons—within the emissive layer. An imbalance leads to charge accumulation at interfaces and exciton quenching, which diminishes device performance. Early OLEDs often struggled with this issue, as materials typically excelled at transporting either holes or electrons, but not both.

The solution was the development of bipolar host materials , molecules capable of transporting both holes and electrons effectively. This is where the elegant combination of pyridine and carbazole comes into play.

-

Carbazole: This nitrogen-containing heterocyclic compound is renowned for its robust hole-transporting capabilities, good thermal stability, and, crucially, a high triplet energy (the energy of its lowest excited triplet state).[2][3] The high triplet energy is essential for preventing reverse energy transfer from high-energy emitters (especially blue phosphors) to the host, a process that would otherwise quench the emission.

-

Pyridine: As a six-membered heterocyclic aromatic compound, pyridine is electron-deficient due to the electronegativity of the nitrogen atom. This characteristic endows it with excellent electron-transporting properties.[2]

By covalently linking these two moieties, a single molecule is created that possesses distinct domains for hole and electron transport. This intramolecular donor-acceptor (D-A) architecture is the cornerstone of the pyridine-carbazole family, enabling balanced charge injection and transport, which confines the charge recombination zone within the emissive layer and boosts device efficiency.[4]

Visualizing the Bipolar Concept

The following diagram illustrates the fundamental donor-acceptor structure of a generic pyridine-carbazole compound, highlighting the distinct electronic roles of each component.

Caption: Fundamental Donor-Acceptor architecture of pyridine-carbazole compounds.

Key Milestones in Development and Application

The versatility of the pyridine-carbazole framework has allowed its application across different generations of OLED technology.

Revolutionizing Phosphorescent OLEDs (PhOLEDs)

The advent of PhOLEDs in 1998 marked a turning point, promising internal quantum efficiencies (IQE) of up to 100% by harvesting both singlet and triplet excitons.[5] However, this technology placed stringent demands on the host material. To effectively host a phosphorescent emitter, the host must have a triplet energy (ET) higher than that of the emitter to prevent energy loss. This is particularly challenging for blue PhOLEDs, which have high-energy emitters.

Pyridine-carbazole compounds emerged as ideal candidates. Their rigid structures and π-conjugated systems could be tailored to achieve high triplet energies, often exceeding 2.8 eV, sufficient for hosting blue emitters like FIrpic (iridium(III)bis(4,6-difluorophenyl-pyridinato-N,C2')picolinate).[5][6][7]

Early research focused on modifying the linkage and substitution patterns to fine-tune the electronic properties. For instance, connecting carbazole and diphenylamine units to a 9-(Pyridin-3-yl)-9H-carbazole (PyCz) core resulted in bipolar host materials that achieved a high quantum efficiency of 21.3% in green PhOLEDs.[4] Further modifications, such as adding alkyl substituents, were explored to enhance solubility for solution-processed devices while maintaining high triplet energies.[8]

Enabling the Rise of Thermally Activated Delayed Fluorescence (TADF)

The third generation of OLED emitters is based on the TADF mechanism, which also allows for 100% IQE without using heavy metals like iridium.[9][10] In a TADF molecule, the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is minimized (< 0.2 eV).[10] This small gap allows triplet excitons to be converted back into emissive singlet excitons via a process called reverse intersystem crossing (RISC).[10]

The inherent donor-acceptor nature of pyridine-carbazole compounds makes them exceptionally well-suited for TADF applications in two primary roles:

-

As TADF Emitters: By enhancing the electron-accepting strength of the pyridine unit (e.g., by adding cyano groups) and sterically hindering the molecule to separate the donor (carbazole) and acceptor (pyridine-carbonitrile) orbitals, the ΔEST can be dramatically reduced.[11][12][13] This molecular design leads to a significant spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole and the lowest unoccupied molecular orbital (LUMO) on the pyridine-carbonitrile core, a key requirement for efficient TADF.[11][12][13] Devices based on such emitters have achieved remarkable external quantum efficiencies (EQEs) of up to 29.6%.[13][14][15]

-

As Hosts for TADF Emitters: Pyridine-carbazole derivatives also serve as excellent hosts for TADF guest molecules.[9] Their bipolar nature ensures balanced charge transport to the TADF emitter, while their high triplet energy helps to confine the triplet excitons on the guest molecules, facilitating the crucial RISC process.

Structure-Property Relationships: The Art of Molecular Engineering

The performance of a pyridine-carbazole compound in an OLED is not accidental; it is the result of precise molecular engineering. The choice of linkage position, the addition of substituent groups, and the overall molecular geometry all have profound effects on the material's properties.

| Property | Engineering Strategy | Rationale & Impact |

| Triplet Energy (ET) | - Introducing bulky groups (e.g., tert-butyl) to create steric hindrance.- Using linkages that disrupt π-conjugation between donor and acceptor. | A twisted molecular structure decouples the electronic states of the donor and acceptor, helping to maintain a high triplet energy localized on the carbazole moiety. This is critical for hosting blue emitters.[8] |

| Thermal Stability | - Increasing molecular weight.- Creating rigid, fused-ring structures. | Higher glass transition temperatures (Tg) and decomposition temperatures (Td) prevent morphological changes in the thin film during device operation, enhancing lifetime. Many derivatives show Td > 360 °C and Tg > 120 °C.[5][6] |

| Charge Mobility | - Modifying the ratio and linkage of donor and acceptor units. | A balanced ratio of carbazole (hole-transporting) and pyridine (electron-transporting) moieties ensures balanced charge flux, leading to higher recombination efficiency.[4] |

| Emission Color (for emitters) | - Altering the strength of the donor and acceptor units.- Extending the π-conjugation system. | Stronger D-A interaction or a more extended conjugated system leads to a smaller HOMO-LUMO gap, red-shifting the emission from blue to green or even red.[2] |

| Solubility | - Attaching flexible alkyl chains. | Improves solubility in common organic solvents, making the materials suitable for cost-effective, large-area solution-processing techniques like spin-coating or inkjet printing.[8] |

Experimental Protocols: From Synthesis to Device

To provide a practical context, this section outlines generalized, self-validating protocols for the synthesis of a pyridine-carbazole compound and its subsequent fabrication into an OLED device.

Synthesis of a Representative Pyridine-Carbazole Host

The Suzuki cross-coupling reaction is a powerful and widely used method for creating C-C bonds between aromatic rings. Here, we outline the synthesis of a generic 9-(pyridinyl)-carbazole derivative.

Workflow Diagram: Suzuki Coupling Synthesis

Caption: A generalized workflow for the synthesis of pyridine-carbazole compounds.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen), combine 3-Iodo-9H-carbazole (1.0 eq), a pyridine-boronic acid derivative (e.g., 4-methoxypyridine-3-boronic acid, 1.2 eq), a palladium catalyst such as PdCl2(PPh3)2 (0.04 eq), and a base like potassium hydroxide (2.0 eq).[6]

-

Solvent Addition: Add a degassed solvent mixture, for example, tetrahydrofuran (THF) and water.[6]

-

Reaction: Stir the mixture at reflux for a specified period (e.g., 1-4 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching & Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the desired compound.

-

Final Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.[6] For OLED applications, final purification is often done by temperature-gradient sublimation to achieve >99.9% purity.

Fabrication of a Multilayer OLED Device

The following protocol describes the fabrication of a simple PhOLED using a pyridine-carbazole host via thermal evaporation in a high-vacuum chamber.

Device Structure and Energy Level Diagram

Caption: OLED layer architecture and a representative energy level diagram.

Step-by-Step Fabrication Protocol:

-

Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat with UV-Ozone or Oxygen Plasma to increase the ITO work function and remove organic residues.

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

-

Hole-Transport Layers: Sequentially deposit the Hole Injection Layer (HIL) and Hole Transport Layer (HTL).

-

Emissive Layer (EML): Co-evaporate the pyridine-carbazole host material and the phosphorescent or TADF dopant from separate sources. The doping concentration is critical and must be precisely controlled (e.g., 10-20 wt% for PhOLEDs).[5][6]

-

Electron-Transport & Injection Layers: Deposit the Electron Transport Layer (ETL) followed by a thin Electron Injection Layer (EIL), such as Lithium Fluoride (LiF).[16]

-